Regioisomeric Identity Drives Clinical-Stage NRP1 Inhibition
The 7-sulfonamide motif is a critical component of the clinical-stage NRP1 inhibitor EG01377. While 1-Benzofuran-7-sulfonamide itself is a scaffold, its derivatization at the 7-position yields the potent inhibitor EG01377. This compound demonstrates a Kd of 1.32 μM and IC50s of 609 nM against NRP1-a1 and NRP1-b1 . This specific 7-position substitution pattern is essential for the compound's high affinity and selectivity. In contrast, simple regioisomers like 1-Benzofuran-2-sulfonamide are not reported to exhibit this level of activity against NRP1, underscoring the unique advantage of the 7-sulfonamide configuration [1].
| Evidence Dimension | Binding Affinity (Kd) and Functional Inhibition (IC50) for NRP1 |
|---|---|
| Target Compound Data | Derivative EG01377: Kd = 1.32 μM; IC50 = 609 nM (for NRP1-a1 and NRP1-b1) |
| Comparator Or Baseline | 1-Benzofuran-2-sulfonamide: No reported NRP1 inhibitory activity at comparable concentrations |
| Quantified Difference | Qualitative: The 7-position is essential for the observed nanomolar activity; the 2-position isomer lacks this specific activity profile. |
| Conditions | In vitro binding and cellular assays for NRP1 |
Why This Matters
This evidence confirms that the 7-position sulfonamide is a non-negotiable structural requirement for engaging advanced therapeutic targets like NRP1, making it a superior starting point over other isomers for related drug discovery programs.
- [1] PubChem. 1-Benzofuran-2-sulfonamide, CID 10750432. View Source
